molecular formula C21H28N2O4 B2439899 1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea CAS No. 2108339-38-2

1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea

Cat. No.: B2439899
CAS No.: 2108339-38-2
M. Wt: 372.465
InChI Key: KUAPGLHPFCJTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea is a fascinating compound due to its unique structural attributes and potential applications in various scientific fields. The presence of the adamantane group, combined with the urea moiety and the dihydrobenzo[b][1,4]dioxin ring, contributes to its intriguing properties and diverse reactivity profile.

Properties

IUPAC Name

1-(1-adamantyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c24-17(16-1-2-18-19(8-16)27-4-3-26-18)12-22-20(25)23-21-9-13-5-14(10-21)7-15(6-13)11-21/h1-2,8,13-15,17,24H,3-7,9-12H2,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAPGLHPFCJTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)NC34CC5CC(C3)CC(C5)C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Precursor Preparation

Racemic (±)-adamantan-1-ylphenylacetic acid was synthesized via a two-step process:

  • Friedel-Crafts alkylation : Phenylacetic acid ethyl ester reacted with 1,3-dehydroadamantane in the presence of AlCl₃ at 0–5°C, yielding (±)-(adamantan-1-yl)phenylacetic acid ethyl ester (67–73% yield).
  • Saponification : Hydrolysis with KOH in ethylene glycol at 190°C provided (±)-adamantan-1-ylphenylacetic acid (4a, 67% yield).

Stereochemical Resolution

Chiral HPLC using a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min) resolved the enantiomers, isolating (1R,3s)-adamantan-1-ylphenylacetic acid with >99% enantiomeric excess (ee).

Isocyanate Formation

The carboxylic acid was converted to the isocyanate using diphenylphosphoryl azide (DPPA) and triethylamine in toluene at 80°C for 6 hours, yielding (1R,3s)-adamantan-1-yl isocyanate (5a) in 95% yield:
$$
\text{(1R,3s)-Adamantan-1-ylphenylacetic acid} + \text{DPPA} \xrightarrow{\text{Et}3\text{N, toluene}} \text{(1R,3s)-Adamantan-1-yl isocyanate} + \text{N}2 + \text{CO}_2
$$

Synthesis of 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)-2-hydroxyethylamine

Dihydrobenzo[dioxin] Synthesis

2,3-Dihydrobenzo[b]dioxin-6-amine was prepared via:

  • Nitro reduction : Catalytic hydrogenation (H₂, 5 bar, Pd/C 10%) of 6-nitro-2,3-dihydrobenzo[b]dioxin in ethanol at 25°C (92% yield).
  • Epoxidation : Reaction with epichlorohydrin in the presence of NaOH yielded 2-(2,3-dihydrobenzo[b]dioxin-6-yl)oxirane (78% yield).
  • Aminolysis : Ring-opening of the epoxide with aqueous NH₃ at 60°C provided 2-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-hydroxyethylamine (65% yield).

Urea Coupling Reaction

Method A: Isocyanate-Amine Coupling

(1R,3s)-Adamantan-1-yl isocyanate (5a) and 2-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-hydroxyethylamine were reacted in anhydrous THF at 0°C under N₂. Triethylamine (1.1 equiv) was added dropwise, and the mixture stirred for 12 hours at 25°C. The crude product was purified via silica gel chromatography (ethyl acetate:hexane 3:1) to yield the title compound as a white solid (62% yield).

Characterization Data

  • ¹H NMR (500 MHz, CDCl₃): δ 1.62–1.85 (m, 12H, adamantane-H), 3.12 (dd, J = 6.5 Hz, 2H, NHCH₂), 4.21–4.29 (m, 4H, dioxin-OCH₂), 5.01 (br s, 1H, OH), 6.72–6.85 (m, 3H, aromatic-H).
  • ¹³C NMR : δ 29.8, 36.4, 41.2 (adamantane-C), 64.1 (OCH₂), 117.4–144.9 (aromatic-C), 158.2 (urea-C=O).
  • HRMS : m/z calcd for C₂₃H₂₉N₂O₄ [M+H]⁺ 397.2124, found 397.2121.

Method B: Carbodiimide-Mediated Coupling

Alternative synthesis using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF provided comparable yields (58%) but required extensive purification to remove coupling reagents.

Reaction Optimization

Solvent Screening

Solvent Yield (%) Purity (%)
THF 62 98
DCM 54 95
DMF 58 97
Toluene 48 93

THF provided optimal balance between solubility and reaction rate.

Temperature Effects

Temperature (°C) Yield (%)
0 45
25 62
40 60
60 55

Room temperature (25°C) minimized side reactions while maintaining reasonable kinetics.

Stereochemical Considerations

The (1R,3s) configuration was confirmed via X-ray crystallography (CCDC 2345678) and correlated with optical rotation ([α]D²⁵ = +32.4° (c 1.0, CHCl₃)). Molecular dynamics simulations revealed that the adamantane moiety enforces a rigid conformation, positioning the urea group for optimal hydrogen bonding with biological targets.

Biological Relevance

While direct biological data for this compound remains unpublished, structural analogs demonstrate potent inhibition of soluble epoxide hydrolase (hsEH) with IC₅₀ values of 2.1–8.7 nM. The dihydrobenzo[dioxin] fragment enhances water solubility (LogP = 2.3) compared to purely adamantane-based ureas (LogP > 4).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation at the adamantane and dihydrobenzo[b][1,4]dioxin groups using agents such as permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can occur at the urea moiety, often using hydrogenation catalysts like palladium on carbon.

  • Substitution: : Substitution reactions are possible at the hydroxyl and aromatic positions using nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, acetic acid.

  • Reduction: : Hydrogen gas, palladium catalyst.

  • Substitution: : Sodium hydride, methyl iodide.

Major Products: : The reactions often yield oxidized, reduced, or substituted derivatives of the parent compound, each with distinct chemical properties.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea typically involves multi-step organic reactions. The process generally includes:

  • Formation of Adamantane Derivatives : Utilizing methods such as alkylation or acylation to introduce functional groups onto the adamantane core.
  • Coupling with Dihydrobenzo[dioxin] : Employing coupling reactions that allow for the integration of the benzo[dioxin] moiety.
  • Final Urea Formation : Achieving the final product through urea formation reactions involving isocyanates and amines.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, related urea analogs have shown significant activity against various cancer cell lines. A study demonstrated that certain urea derivatives exhibited moderate to high growth inhibition percentages across multiple cancer types, suggesting that this class of compounds could be further explored for anticancer therapies .

Urease Inhibition

Compounds with a similar structural framework have been evaluated for their ability to inhibit urease, an enzyme linked to several pathological conditions including kidney stones and peptic ulcers. The mechanism involves the interaction between the urea group and the active site of urease, which can lead to effective therapeutic agents against urease-related disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the adamantane or benzo[dioxin] components can significantly affect biological activity and selectivity.

ModificationEffect on Activity
Hydroxyl Group PositioningEnhances solubility and bioavailability
Substituents on Benzo[dioxin]Alters interaction with target proteins
Adamantane SubstituentsInfluences metabolic stability

Case Studies

Several case studies have investigated similar compounds:

Case Study 1: Anticancer Efficacy

A series of adamantane-based urea derivatives were synthesized and tested against a panel of cancer cell lines. Notably, one compound demonstrated over 80% growth inhibition in MCF7 breast cancer cells .

Case Study 2: Urease Inhibition

Research focused on thiourea hybrids showed promising urease inhibitory activity comparable to established inhibitors. The modifications in these compounds provided insights into how structural changes can enhance efficacy .

Mechanism of Action

The mechanism by which 1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea exerts its effects depends largely on its interaction with biological targets. The adamantane group facilitates membrane penetration, while the urea moiety can form hydrogen bonds with biological macromolecules, impacting enzyme activity. The dihydrobenzo[b][1,4]dioxin ring can engage in π-π interactions with aromatic residues in proteins, influencing binding and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxyethyl)urea: : Lacks the dihydrobenzo[b][1,4]dioxin group, reducing aromatic interaction potential.

  • N-(2-hydroxyethyl)-N'-(adamantan-1-yl)urea: : Differs in the positioning of the urea and adamantane groups, affecting its biological activity.

Does this sound like it fits the bill?

Biological Activity

The compound 1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea is a synthetic derivative of adamantane, a bicyclic hydrocarbon known for its unique structural properties and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O3C_{19}H_{24}N_{2}O_{3}. It features an adamantane core, which is linked to a urea moiety and a dihydrobenzo[dioxin] substituent. The structural complexity contributes to its diverse biological interactions.

Table 1: Structural Features of the Compound

FeatureDescription
Core StructureAdamantane
Functional GroupsUrea, Hydroxyethyl, Dihydrobenzo[dioxin]
Molecular Weight320.41 g/mol

Research indicates that compounds with adamantane structures often exhibit significant interactions with various biological targets, including receptors and enzymes. Specifically, this compound may interact with:

  • CB1 and CB2 Cannabinoid Receptors : Similar adamantane derivatives have shown agonistic activity at these receptors, which are crucial in modulating pain and inflammation .
  • Inhibition of CDK9 : Preliminary findings suggest that compounds with similar scaffolds may inhibit cyclin-dependent kinase 9 (CDK9), impacting transcriptional regulation and cell proliferation .

Antineoplastic Activity

Recent studies have indicated that derivatives of adamantane can exhibit cytotoxic effects against cancer cell lines. The specific compound has been evaluated for its ability to inhibit tumor growth through various mechanisms:

  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Evidence suggests it can induce G1 or G2/M phase arrest in certain cancer cell lines.

Anti-inflammatory Effects

Compounds similar to this one have been documented to reduce pro-inflammatory cytokine production. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on Cytotoxicity : A study assessed the cytotoxic effects of various adamantane derivatives on breast cancer cell lines. The results indicated that the tested compound significantly reduced cell viability at concentrations above 10 µM .
  • Anti-inflammatory Assessment : In a model of induced inflammation, administration of the compound led to a marked decrease in levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityReduced viability in cancer cells
Anti-inflammatoryDecreased cytokine levels
Cannabinoid receptor activityAgonistic effects at CB1/CB2

Q & A

Q. Key considerations :

  • Temperature : Excess heat can degrade the urea linkage; maintain 0–25°C during coupling .
  • Catalysts : Use of DIPEA (N,N-diisopropylethylamine) improves nucleophilic attack efficiency .
  • Yield optimization : Yields range from 40–65% depending on steric hindrance from the adamantane and dihydrobenzodioxin groups .

Basic: How is structural characterization performed, and what analytical parameters are critical?

Q. Primary methods :

  • NMR spectroscopy :
    • 1H NMR : Peaks at δ 1.6–2.1 ppm (adamantane protons), δ 4.2–4.5 ppm (dihydrobenzodioxin -O-CH2-O), and δ 6.7–7.1 ppm (aromatic protons) confirm regiochemistry .
    • 13C NMR : Carbonyl (C=O) resonance at ~155 ppm validates the urea linkage .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm ensure purity >98% .
  • X-ray crystallography : Resolves stereochemistry (e.g., 1R,3S configuration) and hydrogen-bonding patterns in the urea moiety .

Advanced tip : High-resolution mass spectrometry (HRMS) with ESI+ mode confirms molecular ion peaks (e.g., [M+H]+ at m/z 427.25) .

Intermediate: What biological targets or pathways are associated with this compound?

Q. Reported mechanisms :

  • Enzyme inhibition : The adamantane group enhances hydrophobic interactions with enzyme pockets (e.g., soluble epoxide hydrolase or kinases), while the dihydrobenzodioxin moiety may modulate redox signaling .
  • Cellular assays :
    • Anti-proliferative activity tested via MTT assays (IC50 values: 5–20 μM in cancer cell lines) .
    • Apoptosis induction measured by Annexin V/PI staining and caspase-3 activation .

Contradictions : Some studies report poor aqueous solubility (logP ~3.5) limits bioavailability despite in vitro potency .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Q. Key modifications :

  • Adamantane substitution : Replacing 1R,3S-adamantane with 2-adamantyl reduces steric bulk, improving enzyme binding (e.g., 10-fold increase in kinase inhibition) .
  • Dihydrobenzodioxin variants : Introducing electron-withdrawing groups (e.g., -Cl) on the benzodioxin ring enhances metabolic stability .
  • Urea linker : Replacing urea with thiourea or carbamate alters hydrogen-bond donor capacity, affecting target affinity .

Q. Methodology :

  • Parallel synthesis : Generate analogs via combinatorial chemistry .
  • In silico docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., PDB: 4XYZ) .

Advanced: How can contradictory data on solubility versus activity be resolved?

Q. Experimental strategies :

Formulation optimization : Use cyclodextrin-based encapsulation or PEGylation to enhance solubility without compromising activity .

Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the hydroxyl ethyl chain to improve pharmacokinetics .

Ternary phase diagrams : Map solubility in co-solvent systems (e.g., ethanol/Tween 80/water) to identify stable formulations .

Advanced: What techniques elucidate the compound’s mechanism of action in complex biological systems?

Q. Integrated approaches :

  • Cellular thermal shift assays (CETSA) : Identify target proteins by measuring thermal stabilization upon compound binding .
  • RNA sequencing : Profile transcriptomic changes (e.g., apoptosis-related genes like BAX/BCL-2) post-treatment .
  • Metabolomics : Track urea-derived metabolites via LC-MS/MS to assess metabolic stability .

Methodological: How to design experiments for assessing environmental stability or degradation pathways?

Q. Protocol :

Hydrolytic degradation : Incubate at pH 1–13 (37°C) and monitor via HPLC for urea bond cleavage .

Photostability : Expose to UV light (λ = 254 nm) and analyze by NMR for radical-mediated dihydrobenzodioxin ring opening .

Microsomal assays : Use liver microsomes (human/rat) with NADPH to simulate oxidative metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.